(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
Description
This chiral bis-oxazoline ligand features a binaphthalene backbone with two (S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl substituents. Its stereochemical configuration [(S,S)] and bulky tert-butyl groups make it a privileged scaffold in asymmetric catalysis, particularly in enantioselective C–H functionalization and cyclopropanation reactions . The tert-butyl substituents enhance steric hindrance, improving enantiocontrol, while the binaphthalene core provides rigidity for substrate binding .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYYVUZHWKREV-VSGBNLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of (S)-tert-Leucinol with Picolinic Acid
The oxazoline precursor is synthesized via amidation between (S)-tert-leucinol and picolinic acid. Optimized conditions involve:
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Reagents : Picolinic acid (1.0 equiv), (S)-tert-leucinol (1.1 equiv), N-methylmorpholine (1.5 equiv), isobutyl chloroformate (1.15 equiv) in CH₂Cl₂ at 0°C.
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Yield : 92% after silica gel chromatography (4:1 hexanes/acetone).
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Critical parameter : Slow addition of tert-leucinol via syringe pump minimizes racemization.
Cyclization to Oxazoline
The amide intermediate undergoes cyclization using thionyl chloride (SOCl₂) in toluene at 60°C:
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Reaction time : 4 hours.
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Workup : Concentration under reduced pressure yields the oxazoline hydrochloride salt as a white powder.
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Stereochemical integrity : Chiral HPLC confirms >99% enantiomeric excess (ee).
Functionalization of 1,1'-Binaphthalene
Bromination at 2,2'-Positions
The binaphthalene core is brominated using Br₂ in acetic acid at 50°C:
Cross-Coupling with Oxazoline Moieties
The dibrominated binaphthalene undergoes Ullmann coupling with the preformed oxazoline-zinc reagent:
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Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv) in DMF at 110°C.
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Yield : 68–72% after recrystallization (ethyl acetate/hexanes).
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Chiral fidelity : No racemization observed under anaerobic conditions.
Alternative Routes and Optimization
One-Pot Oxazoline-Binaphthalene Assembly
A streamlined approach condenses oxazoline formation and coupling into a single pot:
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In situ generation of oxazoline : Using picolinic acid, (S)-tert-leucinol, and SOCl₂ in toluene.
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Direct coupling : Addition of 2,2'-dibromobinaphthalene and CuI catalyst.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, achieving 95% conversion compared to 4 hours under thermal conditions.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Industrial-Scale Synthesis and Challenges
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Asymmetric Catalysis
(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. Its ability to stabilize transition states leads to high enantioselectivity in various reactions:
- Examples of Reactions :
- Enantioselective synthesis of alcohols and amines.
- Catalytic asymmetric Diels-Alder reactions.
Chiral Recognition Studies
The compound is employed in studies focusing on chiral recognition and molecular interactions. Its chiral centers allow for the investigation of:
- Molecular Binding Affinities : Understanding how chiral molecules interact with biological systems.
- Separation Techniques : Utilization in chromatographic methods for separating enantiomers.
Pharmaceutical Applications
Due to its chiral nature, (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is pivotal in the synthesis of pharmaceutical compounds where chirality is crucial for efficacy:
- Drug Development : Used in the synthesis of drugs with specific stereochemistry that affects biological activity.
Case Study 1: Asymmetric Synthesis of Amines
A study demonstrated the effectiveness of (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene as a catalyst in the asymmetric synthesis of amines from ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing its potential for industrial applications in pharmaceutical manufacturing.
Case Study 2: Chiral Recognition in Biological Systems
Research involving the interaction of (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene with various biomolecules highlighted its role in chiral recognition processes. The findings suggested that this compound could be utilized to design better drugs by understanding how different enantiomers interact with biological targets.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The oxazoline rings and tert-butyl groups contribute to its binding affinity and selectivity. The compound can act as a chiral catalyst, promoting enantioselective transformations by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazoline Rings
(a) Phenyl-Substituted Analog
- Compound : (S)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Key Differences : Replaces tert-butyl with phenyl groups at the oxazoline 4-position.
- Impact : Reduced steric bulk lowers enantioselectivity in catalytic reactions but increases π-π interactions for aromatic substrates. Molecular weight (544.6 g/mol) is lower than the tert-butyl variant .
- Applications : Used in asymmetric aldol reactions where planar transition states benefit from aromatic stacking .
(b) Diphenyl-Substituted Analog
- Compound : (R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Key Differences : Incorporates diphenyl groups at both 4- and 5-positions of the oxazoline rings.
- Impact : Enhanced steric and electronic modulation due to dual phenyl groups. Higher molecular weight (696.83 g/mol) and rigidity improve selectivity in bulky substrate systems (e.g., α,β-unsaturated ketones) .
- Hazards : Classified as harmful if swallowed (H302) .
Backbone Modifications
(a) Methane-Bridged Bis-oxazoline
- Compound : Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
- Key Differences : Replaces binaphthalene with a methane bridge.
- Impact: Reduced conformational rigidity lowers enantioselectivity in catalysis.
- Hazards : Irritating to skin, eyes, and respiratory system (H315, H319, H335) .
(b) Cyclopropane-Bridged Bis-oxazoline
- Compound : (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Key Differences : Cyclopropane bridge introduces strain and a fixed bite angle (~90°).
- Impact : Superior for reactions requiring precise geometric control (e.g., enantioselective fluorination). Synthesis involves low-temperature lithiation (-78°C) and yields unquantified due to purification challenges .
Steric Tuning via Alkyl Substituents
(a) Isobutyl-Substituted Variant
- Compound : (R)-2,2'-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Key Differences : tert-butyl replaced with isobutyl groups.
- Impact: Moderate steric bulk balances selectivity and reactivity in cross-coupling reactions. Higher solubility in nonpolar solvents compared to tert-butyl analogs .
(b) Isopropyl-Substituted Variant
Comparative Data Table
Research Findings and Trends
- Steric Effects : tert-butyl groups optimize enantioselectivity but may slow reaction rates due to excessive bulk. Isobutyl/isopropyl variants offer a compromise .
- Backbone Rigidity : Binaphthalene > cyclopropane > methane. Rigid backbones enhance selectivity but complicate synthesis .
- Safety : Diphenyl-substituted analogs pose higher toxicity risks compared to tert-butyl derivatives .
Biological Activity
(S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of two oxazoline rings and a binaphthalene backbone. Its molecular formula is with a molecular weight of 404.54 g/mol. The oxazoline moiety is known for its ability to act as a chiral ligand in asymmetric catalysis, which may extend to its biological applications.
Synthesis
The synthesis of (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene typically involves the condensation of appropriate precursors under controlled conditions to ensure the formation of the desired stereochemistry. This process may include the use of catalysts or specific solvents to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazoline-based compounds. For instance, derivatives similar to (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Cell Cycle Arrest : Evidence suggests that such compounds can interfere with cell cycle progression, particularly at the G2/M phase.
- Antioxidant Activity : Some studies indicate that oxazoline derivatives possess antioxidant properties that can protect normal cells from oxidative stress induced by chemotherapy .
Table: Summary of Biological Activities
Case Studies
- Study on MCF-7 Cells : A recent investigation into the effects of (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene revealed an IC50 value of approximately 5 µM against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.
- Mechanistic Insights : Another study focused on the compound's interaction with cellular pathways involved in apoptosis. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells compared to controls.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing (S)-2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene?
The synthesis involves enantioselective oxazoline ring formation and binaphthalene coupling. A typical protocol includes:
- Oxazoline Precursor Synthesis : Reacting chiral amino alcohols (e.g., (S)-(+)-2-phenylglycinol) with tert-butyl-substituted acyl chlorides under reflux in THF or dichloromethane. The reaction is monitored by TLC, and purification is achieved via column chromatography or Kugelrohr distillation (71% yield reported for analogous oxazolines) .
- Binaphthalene Coupling : Using n-BuLi or Grignard reagents to link oxazoline units at the 2,2'-positions of binaphthalene. Steric hindrance from tert-butyl groups necessitates low temperatures (-78°C) and slow addition to minimize racemization .
- Yield Optimization : Key factors include stoichiometric control of lithiation agents, inert atmosphere maintenance, and post-reaction quenching with NH4Cl to stabilize intermediates .
Q. Which spectroscopic and analytical methods are essential for confirming structural and enantiomeric purity?
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., >99% purity reported for similar oxazoline derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm for CH3) and oxazoline protons (δ ~4.0–5.0 ppm for CH2). Discrepancies between experimental and theoretical data can be resolved via 2D NMR (COSY, HSQC) .
- Mass Spectrometry (GC-MS or HRMS) : Validates molecular weight (e.g., MW 254.3330 for tert-butyl oxazolines) .
Q. What safety precautions are critical during handling and synthesis?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Reactions involving n-BuLi or Grignard reagents require a fume hood to mitigate exposure to pyrophoric or toxic gases .
- Waste Disposal : Halogenated solvents (e.g., CH2Cl2) and lithiated intermediates must be neutralized before disposal .
Advanced Research Questions
Q. How can conflicting NMR data between computational predictions and experimental results be resolved?
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and identify conformational isomers .
- Variable Temperature NMR : Detects dynamic processes (e.g., ring puckering in oxazolines) by observing signal coalescence at elevated temperatures .
- X-ray Crystallography : Provides definitive structural confirmation, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .
Q. What strategies enhance enantioselectivity when using this compound as a chiral ligand in catalysis?
- Steric Tuning : The tert-butyl groups create a rigid chiral pocket, favoring substrate binding in asymmetric Suzuki-Miyaura or Heck reactions. Adjusting substituent bulk (e.g., isopropyl vs. phenyl) can modulate selectivity .
- Solvent Effects : Non-polar solvents (e.g., toluene) enhance ligand-substrate π-π interactions, while polar aprotic solvents (e.g., DMF) may disrupt coordination .
- Precatalyst Design : Combining the ligand with transition metals (e.g., Cu(I) or Ru(II)) at controlled stoichiometries improves turnover frequency and selectivity .
Q. How does the tert-butyl substituent influence conformational stability in solution?
- Steric Shielding : The tert-butyl group restricts rotation around the oxazoline C-N bond, stabilizing a single diastereomer. This is confirmed by NOESY correlations showing proximity between tert-butyl CH3 and binaphthalene protons .
- Solvent-Dependent Dynamics : In DMSO, hydrogen bonding with the oxazoline oxygen increases rigidity, whereas in CDCl3, faster ring inversion is observed .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?
- Reaction Scaling : Lithiation steps require strict temperature control (-78°C) to prevent side reactions. Continuous flow systems improve heat dissipation and reproducibility .
- Purification at Scale : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based) resolves enantiomers but increases cost. Alternative methods include crystallization-induced asymmetric transformation (CIAT) .
- Quality Control : Batch-to-batch consistency is monitored via chiral GC or HPLC, with deviations addressed by adjusting ligand:metal ratios .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for analogous oxazoline syntheses?
- Catalyst Screening : Testing alternative bases (e.g., TMEDA vs. i-Pr2NH) or solvents (THF vs. Et2O) can resolve yield variations. For example, TMEDA enhances lithiation efficiency in THF .
- Reaction Monitoring : In situ IR spectroscopy tracks oxazoline formation (C=N stretch ~1650 cm⁻¹) to optimize reaction times and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
